

Spectroscopic Characterization Guide: 1H-Indazole-5-Sulfonic Acid

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Compound of Interest

Compound Name: *1H-indazole-5-sulfonic acid*

CAS No.: 98550-01-7

Cat. No.: B1581658

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Core Identity & Structural Logic[1][2]

1H-indazole-5-sulfonic acid is a fused bicyclic heterocycle widely utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., MAPK, JNK pathways). Its amphoteric nature—possessing both an acidic sulfonic group and a basic pyrazole nitrogen—creates unique solubility and ionization profiles critical for spectral analysis.[1]

Property	Data
CAS Number	98550-01-7
Formula	C
	H
	N
	O
	S
Molecular Weight	198.20 g/mol
Tautomerism	Exists in equilibrium between 1H- and 2H-forms; 1H-tautomer is thermodynamically favored in solution (DMSO/MeOH).

Structural Numbering & Tautomerism

Correct assignment requires adherence to the IUPAC numbering system for the indazole core.

[1] The sulfonic acid substitution at position 5 significantly deshields the adjacent protons (H4 and H6) via the electron-withdrawing inductive (-I) and mesomeric (-M) effects.

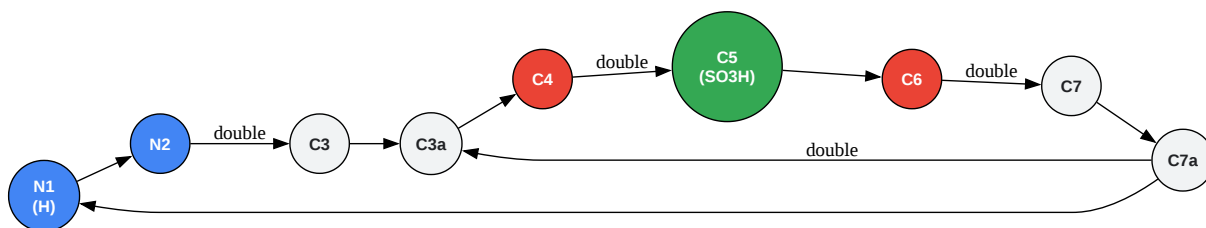


Figure 1: Numbering of 1H-indazole-5-sulfonic acid. Red nodes (C4, C6) indicate deshielded sites.

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NMR Spectroscopy (H & C)

Protocol: Samples should be prepared in DMSO-d

due to the compound's high polarity.^[1] The sulfonic acid proton is labile and often exchanges with residual water, appearing as a broad singlet or merging with the H

O peak at 3.33 ppm.^[1]

H NMR Assignment (400 MHz, DMSO-d)

The introduction of the sulfonic acid group at C5 alters the typical 1H-indazole spectrum. The most diagnostic change is the downfield shift of H4 (peri-deshielding + ortho-EWG effect) and H6.

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Assignment Logic
NH (1)	13.1 - 13.4	br s	-	Indazole N-H. Highly deshielded, exchangeable.
H3	8.15 - 8.25	s	-	Characteristic pyrazole proton. [1] Minimally affected by C5 substitution.
H4	8.30 - 8.45	d		Most deshielded aromatic. Ortho to -SO H and spatially close to C3.
H6	7.75 - 7.85	dd		Ortho to -SO H. Shows large ortho coupling to H7 and small meta coupling to H4.
H7	7.60 - 7.70	d		Meta to -SO H. Least affected aromatic proton compared to parent indazole. [1]
SO H	4.0 - 6.0	br s	-	Highly variable. [1] Often invisible due to rapid

exchange with
solvent water.[1]

C NMR Assignment (100 MHz, DMSO-d)

Carbon	Shift (ppm)	Type	Assignment Note
C5	141.0 - 143.0	C	Ipso carbon bearing sulfonic acid.
C3	134.0 - 135.0	CH	Pyrazole ring carbon. [1]
C7a	139.0 - 141.0	C	Bridgehead carbon.[1]
C3a	123.0 - 124.0	C	Bridgehead carbon.[1]
C4	124.0 - 125.0	CH	Ortho to sulfonate.[1]
C6	127.0 - 128.0	CH	Ortho to sulfonate.[1]
C7	111.0 - 112.0	CH	Shielded aromatic carbon.

Mass Spectrometry (MS)[3]

Methodology: Electrospray Ionization (ESI) is the preferred mode.[1] The sulfonic acid group makes the molecule readily ionizable in Negative Mode (ESI-), which is the standard for detection.

Fragmentation Pathway

The primary fragmentation involves the cleavage of the C-S bond, resulting in the loss of the sulfite radical or sulfur trioxide.

- Molecular Ion:

197 [M-H]

- Base Peak:

197 (Stable sulfonate anion)

- Key Fragments (MS/MS):

- 133: Loss of SO

[M-H-64]

- 117: Loss of SO

[M-H-80]

(Formation of indazolyl anion)

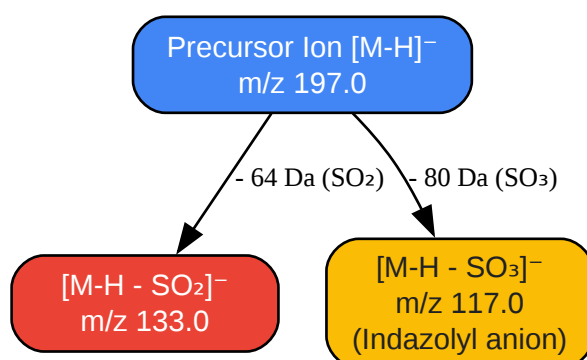


Figure 2: ESI(-) Fragmentation pathway for 1H-indazole-5-sulfonic acid.

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Infrared Spectroscopy (FT-IR)

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1] The spectrum is dominated by the strong S=O stretching vibrations and the broad hydrogen-bonded regions.

Frequency (cm)	Intensity	Assignment
3100 - 3400	Broad, Medium	N-H stretch (Indazole) overlapped with O-H (Sulfonic).
2500 - 3000	Very Broad	O-H stretch of sulfonic acid (strong H-bonding network).
1620	Medium	C=N stretch (Pyrazole ring).[1]
1500, 1470	Strong	C=C aromatic skeletal vibrations.
1150 - 1250	Very Strong	S=O asymmetric stretch (Sulfonate).[1]
1020 - 1050	Strong	S=O symmetric stretch.[1]
600 - 700	Medium	C-S stretch.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting impurity peaks.[1]

- Route: Direct sulfonation of 1H-indazole using oleum (fuming H₂SO₄) or chlorosulfonic acid.[1]
- Common Impurities:
 - Disulfonic acids: If reaction temp > 160°C. Look for extra aromatic singlets in NMR.
 - Regioisomers: 1H-indazole-7-sulfonic acid (rare, but possible). Identified by different coupling patterns (H4/H5/H6 vicinal system).[1]
 - Inorganic Salts: Sodium sulfate (if neutralized). Visible in Ash test, not NMR.[1]

References

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